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molecular formula C4H12N2 B052399 1,2-Diamino-2-methylpropane CAS No. 811-93-8

1,2-Diamino-2-methylpropane

Cat. No. B052399
M. Wt: 88.15 g/mol
InChI Key: OPCJOXGBLDJWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427629B2

Procedure details

A stirred solution of 4-chloro-3-nitroquinoline (17.3 g, 83.2 mmol) in 200 mL of anhydrous CH2Cl2, under N2, was treated with triethylamine (23.2 mL, 166.4 mmol) and 1,2-diamino-2-methylpropane (9.57 mL, 91.5 mmol). After stirring overnight, the reaction mixture was diluted with 800 mL of CHCl3 washed with H2O (3×300 mL) and brine (300 mL). The organic portion was dried over Na2SO4 and concentrated to give 2-methyl-N1-(3-nitroquinolin-4-yl)propane-1,2-diamine (21.0 g) as a bright yellow solid.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
9.57 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].C(N(CC)CC)C.[NH2:22][CH2:23][C:24]([NH2:27])([CH3:26])[CH3:25]>C(Cl)Cl.C(Cl)(Cl)Cl>[CH3:25][C:24]([NH2:27])([CH3:26])[CH2:23][NH:22][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
23.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9.57 mL
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (3×300 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CNC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-])(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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